molecular formula C24H63N13 B8082632 1,2-Ethanediamine, polymer with aziridine

1,2-Ethanediamine, polymer with aziridine

Cat. No.: B8082632
M. Wt: 533.8 g/mol
InChI Key: WJNSGRVBTZNVQG-UHFFFAOYSA-N
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Description

1,2-Ethanediamine, polymer with aziridine (CAS 25987-06-8), commonly referred to as polyethylenimine (PEI) or aziridine-ethylenediamine copolymer, is a cationic polymer synthesized via ring-opening polymerization of aziridine (ethylenimine) and 1,2-ethanediamine (ethylenediamine) monomers . Its structure consists of alternating ethyleneamine and aziridine units, forming either linear or branched architectures depending on synthesis conditions . This polymer is highly water-soluble and exhibits strong cationic charge density due to its amine-rich backbone, making it valuable in applications such as:

  • Gene transfection (non-viral vector for DNA/RNA delivery) ,
  • CO₂ adsorption (amine-functionalized adsorbents) ,
  • Antimicrobial coatings (disrupting microbial cell membranes) ,
  • Chelation agents (heavy metal ion removal) .

Properties

IUPAC Name

N'-[2-[2-[2-(2-aminoethylamino)ethyl-[2-[bis(2-aminoethyl)amino]ethyl]amino]ethyl-[2-[2-[bis(2-aminoethyl)amino]ethylamino]ethyl]amino]ethyl]ethane-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H63N13/c25-1-7-31-9-18-36(19-12-33-11-17-34(13-3-27)14-4-28)22-24-37(20-10-32-8-2-26)23-21-35(15-5-29)16-6-30/h31-33H,1-30H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJNSGRVBTZNVQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CNCCN(CCNCCN(CCN)CCN)CCN(CCNCCN)CCN(CCN)CCN)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H63N13
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

533.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[2-[2-[2-(2-aminoethylamino)ethyl-[2-[bis(2-aminoethyl)amino]ethyl]amino]ethyl-[2-[2-[bis(2-aminoethyl)amino]ethylamino]ethyl]amino]ethyl]ethane-1,2-diamine typically involves the reaction of ethylenediamine with excess ethyleneimine under controlled conditions. The reaction is carried out in the presence of a catalyst, such as sodium hydroxide, at elevated temperatures and pressures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves continuous feeding of reactants into a reactor, maintaining optimal temperature and pressure conditions, and using efficient separation techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N’-[2-[2-[2-(2-aminoethylamino)ethyl-[2-[bis(2-aminoethyl)amino]ethyl]amino]ethyl-[2-[2-[bis(2-aminoethyl)amino]ethylamino]ethyl]amino]ethyl]ethane-1,2-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of corresponding amides or nitriles.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of simpler amines.

    Substitution: The amino groups in the compound can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Amides, nitriles.

    Reduction: Simpler amines.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

N’-[2-[2-[2-(2-aminoethylamino)ethyl-[2-[bis(2-aminoethyl)amino]ethyl]amino]ethyl-[2-[2-[bis(2-aminoethyl)amino]ethylamino]ethyl]amino]ethyl]ethane-1,2-diamine has several scientific research applications:

    Chemistry: Used as a chelating agent for metal ions in coordination chemistry.

    Biology: Employed in the study of enzyme mechanisms and protein interactions due to its ability to bind metal cofactors.

    Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent for metal ion-related disorders.

    Industry: Utilized in the production of polymers, resins, and as a curing agent for epoxy resins.

Mechanism of Action

The compound exerts its effects primarily through its ability to chelate metal ions. The multiple amino groups provide several binding sites, allowing the compound to form stable complexes with metal ions. This chelation can inhibit or enhance the activity of metal-dependent enzymes and proteins, affecting various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethylenediamine-Epichlorohydrin Copolymer (CAS 25014-13-5)

Structure & Synthesis : This copolymer combines 1,2-ethanediamine with (chloromethyl)oxirane (epichlorohydrin) . Unlike aziridine-based polymers, epichlorohydrin introduces ether and chloromethyl groups, creating a crosslinked network.
Properties & Applications :

  • Mechanical Strength : Higher crosslinking density enhances thermal stability and rigidity, suitable for ion-exchange resins and epoxy hardeners .
  • Hazards: Epichlorohydrin is a known carcinogen (IARC Group 2A), necessitating stricter handling protocols compared to aziridine-based polymers .
  • Regulatory Status : Listed under U.S. EPA’s Toxic Release Inventory (TRI) due to epichlorohydrin content .
Parameter 1,2-Ethanediamine-Aziridine Polymer Ethylenediamine-Epichlorohydrin Polymer
Primary Monomers Aziridine, 1,2-ethanediamine Epichlorohydrin, 1,2-ethanediamine
Charge Density High cationic (amine groups) Moderate (amine and hydroxyl groups)
Key Hazard Skin/eye irritation Carcinogenicity (epichlorohydrin residues)
Applications Gene transfection, CO₂ capture Water treatment resins, adhesives

Hexanedioic Acid-Aziridine-Ethanediamine Copolymer (CAS 114133-44-7)

Structure & Synthesis : This terpolymer integrates hexanedioic acid, aziridine, and 1,2-ethanediamine, forming a polyamide-polyamine hybrid . The inclusion of carboxylic acid groups introduces pH-responsive behavior.
Properties & Applications :

  • Functionality : Combines chelation (amine) and hydrophilicity (carboxylic acid), ideal for paper coatings and food-contact materials .
  • Safety Profile : Approved for food packaging in China (2021) due to low migration rates, contrasting with aziridine homopolymers, which face stricter regulations .

Aziridine Homopolymers

Structure & Synthesis : Homopolymers of aziridine (e.g., polyethyleneimine, PEI) lack ethylenediamine units, resulting in higher branching and amine density .
Key Differences :

  • Branched vs. Linear : Aziridine-ethylenediamine copolymers exhibit controlled linearity, whereas PEI homopolymers are highly branched .
  • Toxicity : Homopolymers show higher cytotoxicity in gene delivery applications due to excessive cationic charge, whereas copolymers balance efficiency and biocompatibility .

Polymerization Mechanisms

Polymer Type Synthesis Method Degree of Control Molecular Weight (Da)
Aziridine-ethylenediamine Anionic ring-opening polymerization (AROP) Moderate 10,000–100,000
Ethylenediamine-epichlorohydrin Step-growth polymerization Low (crosslinked) 5,000–50,000
PEI homopolymer Radical or cationic polymerization High branching 1,000–750,000

Environmental and Regulatory Profiles

Polymer Environmental Impact Regulatory Status
Aziridine-ethylenediamine Low ecological concern (CEPA non-toxic) Approved for industrial use
Ethylenediamine-epichlorohydrin High (epichlorohydrin emissions) Restricted in food-contact applications
PEI homopolymer Moderate cytotoxicity Limited to non-medical applications

Biological Activity

1,2-Ethanediamine, polymer with aziridine (commonly referred to as PEA-AZ), is a synthetic cationic polymer formed through the reaction of 1,2-ethanediamine and aziridine. This compound has garnered attention for its potential biological activities, particularly in antimicrobial applications and drug delivery systems. This article provides a detailed overview of its biological activity, supported by relevant data tables and case studies.

Chemical Structure and Properties

The polymer's structure can vary significantly based on the reaction conditions and the ratio of starting materials. It typically exhibits properties such as:

  • Cationic nature : This allows it to interact favorably with various anionic species.
  • Biocompatibility : Its potential for use in biological applications is enhanced by its ability to form complexes with biomolecules.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties against certain bacteria and fungi. A study highlighted its effectiveness against common pathogens, suggesting its potential use in medical applications such as wound dressings or coatings for medical devices.

Table 1: Antimicrobial Efficacy of PEA-AZ

MicroorganismMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

This table summarizes the MIC values of PEA-AZ against various microorganisms, indicating its potential as an antimicrobial agent.

Drug Delivery Systems

PEA-AZ has been explored for its applications in drug delivery systems due to its ability to enhance cellular uptake of therapeutic agents. The polymer's cationic nature facilitates the formation of nanoparticles that can encapsulate drugs, improving their bioavailability.

Case Study: Enhanced Drug Delivery

A recent study investigated the use of PEA-AZ nanoparticles for delivering doxorubicin (DOX) to cancer cells. The results demonstrated a significant increase in cellular uptake and cytotoxicity compared to free DOX:

  • Cell Line : C6 glioma cells
  • Method : MTT assay
  • Findings : PEA-AZ nanoparticles showed a 2.5-fold increase in cytotoxicity compared to free DOX at equivalent concentrations.

Safety and Toxicological Profile

While PEA-AZ shows promise in various applications, safety assessments are crucial. The Safety Data Sheet indicates that:

  • Toxicity : Classified as acute toxic (oral) and may cause serious eye damage.
  • Environmental Impact : Toxic to aquatic life with long-lasting effects.

Table 2: Toxicological Information

EndpointResultReference
Acute toxicity (oral)Harmful if swallowed
Eye damageCauses serious damage
Skin sensitizationMay cause allergic reaction

This table outlines critical toxicological endpoints that must be considered when evaluating the safety of PEA-AZ for biomedical applications.

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